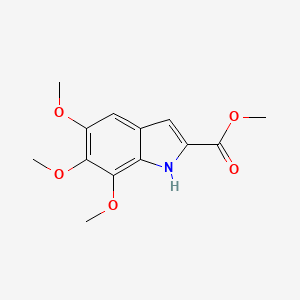

methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c1-16-9-6-7-5-8(13(15)19-4)14-10(7)12(18-3)11(9)17-2/h5-6,14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSXHVDGSRITZMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)C=C(N2)C(=O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70403448 | |

| Record name | methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118292-37-8 | |

| Record name | methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 5,6,7-Trimethoxy-1H-indole-2-carboxylate

Abstract

Methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate is a highly functionalized indole derivative of significant interest in medicinal chemistry and drug development. Its structural motif is found in various biologically active compounds, making its efficient synthesis a critical aspect of pharmaceutical research. This guide provides a comprehensive overview of the primary synthetic strategies for this target molecule, with a particular focus on the Hemetsberger-Knittel indole synthesis. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-tested protocols, and discuss the rationale behind key experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis of this important heterocyclic compound.

Introduction: The Significance of Substituted Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The strategic placement of substituents on the indole ring allows for the fine-tuning of pharmacological properties. The 5,6,7-trimethoxy substitution pattern, in particular, is associated with compounds exhibiting potent biological activities, including antitubulin effects relevant to cancer chemotherapy.[2][3][4] However, the high cost and limited commercial availability of polysubstituted indoles like 5,6,7-trimethoxy-1H-indole necessitate robust and efficient in-house synthesis methods.[2]

This guide will focus on a reliable and high-yielding synthetic route to this compound, a key intermediate for further elaboration into more complex molecular architectures.

Strategic Overview of Indole Synthesis

Several classical methods exist for the synthesis of the indole ring system, including the Fischer, Reissert, and Leimgruber-Batcho syntheses.[5][6][7][8][9][10]

-

Fischer Indole Synthesis: This method involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[7][8][11] While widely applicable, it can sometimes suffer from harsh reaction conditions and the formation of regioisomeric mixtures with unsymmetrical ketones.[11][12]

-

Reissert Indole Synthesis: This approach utilizes the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form the indole-2-carboxylic acid.[5][9] It is a powerful method for accessing 2-carboxyindoles.[5]

-

Leimgruber-Batcho Indole Synthesis: This versatile method starts from an o-nitrotoluene and proceeds via an enamine intermediate, which undergoes reductive cyclization.[6][10][13] It is known for its high yields and mild conditions.[6]

While these methods are valuable, for the specific synthesis of this compound, the Hemetsberger-Knittel indole synthesis offers a particularly efficient and direct route.[2][14][15][16]

The Hemetsberger-Knittel Indole Synthesis: A Preferred Pathway

The Hemetsberger-Knittel synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester.[14][15][16] This reaction is advantageous due to its typically high yields (often exceeding 70%) and the direct formation of the desired indole-2-carboxylate functionality.[14][15]

The overall synthetic strategy can be broken down into two key stages:

-

Formation of the α-azido-β-arylacrylate intermediate: This is achieved through a Knoevenagel condensation of the corresponding benzaldehyde with an azidoacetate ester.[17][18]

-

Thermolytic cyclization: The intermediate is then heated in a high-boiling solvent, such as xylene, to induce ring closure and formation of the indole ring.[2][17]

Mechanistic Insights

While the precise mechanism of the Hemetsberger-Knittel synthesis is not fully elucidated, it is postulated to proceed through a nitrene intermediate.[14][15] The thermal decomposition of the vinyl azide likely generates a vinyl nitrene, which then undergoes cyclization onto the adjacent aromatic ring, followed by aromatization to furnish the indole product. The potential involvement of azirine intermediates has also been suggested.[14][15]

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of this compound via the Hemetsberger-Knittel methodology.

Synthesis of Ethyl Azidoacetate (Precursor)

The synthesis begins with the preparation of ethyl azidoacetate from ethyl bromoacetate and sodium azide via an SN2 reaction.[2] While polar protic solvents like methanol can be used, polar aprotic solvents such as THF are often favored to enhance the rate of SN2 reactions.[2]

Knoevenagel Condensation to form Methyl (Z)-2-azido-3-(3,4,5-trimethoxyphenyl)acrylate

This step involves the condensation of 3,4,5-trimethoxybenzaldehyde with ethyl azidoacetate.[2]

Protocol:

-

To a 1-neck round-bottom flask, add 3,4,5-trimethoxybenzaldehyde (1.0 eq), ethyl azidoacetate (2.6 eq), and dry methanol.

-

In a separate 2-neck round-bottom flask under a nitrogen atmosphere, add dry methanol and cool to -10 °C.

-

Add sodium metal (3.7 eq) portion-wise to the cooled methanol with stirring until dissolved.

-

Transfer the aldehyde/azidoacetate solution to the sodium methoxide solution via syringe.

-

Allow the reaction to stir and warm to room temperature.

-

Quench the reaction by pouring it into a mixture of crushed ice and saturated ammonium chloride.

-

Stir the mixture until a precipitate forms.

-

Collect the precipitate by vacuum filtration.

Thermolytic Cyclization to this compound

The final step is the thermal cyclization of the vinyl azide intermediate.

Protocol:

-

Dissolve the methyl (Z)-2-azido-3-(3,4,5-trimethoxyphenyl)acrylate in xylenes.

-

Heat the solution to reflux.[2] The ring closure is induced by the high temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Recrystallize the crude product from warm methanol to yield pure this compound.[2]

Data Summary and Characterization

The successful synthesis of the target compound should be confirmed by standard analytical techniques.

| Compound | Expected Yield | Appearance | Key ¹H NMR Signals (CDCl₃, 400 MHz) |

| Ethyl Azidoacetate | ~93%[2] | Colorless liquid | |

| Methyl (Z)-2-azido-3-(3,4,5-trimethoxyphenyl)acrylate | Yellow solid | ||

| This compound | ~96%[2] | Solid | δ 3.90 (s, 3H), 3.90 (s, 6H), 3.92 (s, 3H), 6.86 (s, 1H), 7.11 (s, 2H)[2] |

Note: Yields are based on literature reports and may vary depending on experimental conditions.

Workflow and Reaction Scheme Visualization

To better illustrate the synthetic process, the following diagrams outline the workflow and chemical transformations.

Caption: Overall workflow for the synthesis of the target indole.

Caption: Chemical reaction scheme for the Hemetsberger-Knittel synthesis.

Post-Synthesis Modifications

The synthesized this compound is a versatile intermediate. The ester group can be saponified to the corresponding carboxylic acid, which can then be decarboxylated to afford 5,6,7-trimethoxy-1H-indole.[2] The indole nitrogen can also be alkylated, for example, through methylation, to further diversify the molecular scaffold.[2]

Conclusion

The Hemetsberger-Knittel indole synthesis provides a highly effective and reliable method for the preparation of this compound. The procedure is characterized by high yields and the use of readily accessible starting materials. This technical guide has provided a detailed protocol, mechanistic insights, and the rationale behind the experimental choices to enable researchers to confidently synthesize this valuable compound for applications in drug discovery and development. The versatility of the final product as a synthetic intermediate opens up avenues for the creation of novel and potentially therapeutic indole derivatives.

References

- Reissert, A. (1897). Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Synthese nitrirter Phenylbrenztraubensäuren. Berichte der deutschen chemischen Gesellschaft, 30(1), 1030-1053.

- Synthesis and Isolation of 5,6,7-Trimethoxy Indoles for Binding Diverse Functional Groups at the 3-Position of the Indole to. (n.d.). [No source provided]

- Facile synthesis of indoles by K2CO3 catalyzed cyclization reaction of 2-ethynylanilines in w

- Study on Reaction Process of Synthesis of Indole from Aniline and Ethylene Glycol. (n.d.).

- Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based C

- Cyclization of alkynes under metal-free conditions: synthesis of indoles. (n.d.). [No source provided]

- Hemetsberger indole synthesis. (n.d.). Wikipedia.

- Reissert Indole Synthesis. (n.d.). [No source provided]

- Synthesis of indoles. (n.d.). Organic Chemistry Portal.

- Hemetsberger indole synthesis. (n.d.). chemeurope.com.

- Hemetsberger-Knittel Indole Synthesis. (n.d.). SynArchive.

- Hemetsberger Indole Synthesis. (2019).

- Indoles via Knoevenagel–Hemetsberger reaction sequence. (n.d.). RSC Publishing.

- Leimgruber–Batcho indole synthesis. (n.d.). Wikipedia.

- Leimgruber‐Batcho indole synthesis. (n.d.).

- Leimgruber–Batcho Indole Synthesis. (n.d.).

- 3-Substituted indole: A review. (2019).

- CuI-mediated synthesis of 1-aryl-5,6,7-trimethoxybenzimidazoles as potent antitubulin agents. (2023). RSC Publishing.

- the leimgruber-batcho indole synthesis. (n.d.). [No source provided]

- Fischer indole synthesis. (n.d.). chemeurope.com.

- Fischer indole synthesis. (n.d.). Wikipedia.

- Buy methyl 5,6-dimethoxy-1H-indole-2-carboxyl

- Reissert Indole Synthesis. (n.d.).

- Batcho–Leimgruber indole synthesis. (n.d.). Semantic Scholar.

- CuI-mediated synthesis of 1-aryl-5,6,7-trimethoxybenzimidazoles as potent antitubulin agents. (2023). RSC Publishing.

- Reissert Indole Synthesis: The P

- New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). PMC - NIH.

- Fischer indole synthesis – Knowledge and References. (n.d.). Taylor & Francis.

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. libjournals.unca.edu [libjournals.unca.edu]

- 3. CuI-mediated synthesis of 1-aryl-5,6,7-trimethoxybenzimidazoles as potent antitubulin agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01927F [pubs.rsc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 6. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 7. Fischer_indole_synthesis [chemeurope.com]

- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. researchgate.net [researchgate.net]

- 14. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]

- 15. Hemetsberger_indole_synthesis [chemeurope.com]

- 16. synarchive.com [synarchive.com]

- 17. researchgate.net [researchgate.net]

- 18. Indoles via Knoevenagel–Hemetsberger reaction sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to Methyl 5,6,7-Trimethoxy-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate, a substituted indole derivative of significant interest in medicinal chemistry. This document details its synthesis, physicochemical characteristics, and spectroscopic profile. The guide also explores the known biological activities of structurally related compounds, highlighting the potential of the 5,6,7-trimethoxyindole scaffold in the development of novel therapeutic agents, particularly in the area of oncology.

Introduction

Indole and its derivatives are fundamental heterocyclic scaffolds that form the core of numerous natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities. The strategic placement of substituents on the indole ring allows for the fine-tuning of a molecule's physicochemical properties and pharmacological effects. The title compound, this compound, is a noteworthy example, featuring a trimethoxylated benzene ring fused to a pyrrole ring bearing a methyl carboxylate group. The electron-donating nature of the three methoxy groups at the 5, 6, and 7-positions is of particular interest as it can significantly influence the molecule's electronic properties and its interactions with biological targets. This guide serves as a detailed resource for researchers working with or considering this compound in their scientific endeavors.

Chemical Synthesis

The primary synthetic route for obtaining this compound is the Hemetsberger-Knittel indole synthesis . This method involves the thermal or base-catalyzed decomposition of a β-azido-α,β-unsaturated ester. The causality behind this choice of synthesis lies in its efficiency for constructing the indole-2-carboxylate core from readily available precursors.

Synthetic Pathway: Hemetsberger-Knittel Synthesis

The synthesis proceeds through two main steps:

-

Condensation: An aldol-type condensation between 3,4,5-trimethoxybenzaldehyde and an α-azidoacetate (e.g., ethyl azidoacetate) in the presence of a base, such as sodium ethoxide, to form the corresponding vinyl azide intermediate.

-

Cyclization: The vinyl azide is then heated in a high-boiling solvent, such as xylene, to induce thermal cyclization. This step involves the extrusion of dinitrogen gas and subsequent ring closure to form the indole ring system.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Step 1: Synthesis of the Vinyl Azide Intermediate

-

To a solution of sodium ethoxide (prepared from sodium metal and absolute ethanol) in ethanol, add 3,4,5-trimethoxybenzaldehyde and ethyl azidoacetate at 0 °C.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-water and collect the precipitated solid by filtration.

-

Wash the solid with water and dry under vacuum to yield the vinyl azide intermediate.

Step 2: Synthesis of this compound

-

Suspend the dried vinyl azide intermediate in a high-boiling point solvent such as xylene.

-

Heat the mixture to reflux. The reaction progress can be monitored by the evolution of nitrogen gas.

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent, such as methanol, to afford this compound as a solid. A successful synthesis using this method has reported a yield of 96% after recrystallization from warm methanol[1].

Physicochemical and Spectroscopic Properties

The accurate characterization of this compound is essential for its use in research and development. The following table summarizes its key properties.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₅NO₅ | [2] |

| Molecular Weight | 265.27 g/mol | [2] |

| CAS Number | 118292-37-8 | [2] |

| Appearance | Solid | General |

| Solubility | Soluble in methanol | [1] |

Table 1: Physicochemical Properties

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic proton on the pyrrole ring, the aromatic proton on the benzene ring, the three methoxy groups, the methyl ester group, and the N-H proton of the indole. The N-methylation of the indole nitrogen in a related synthesis resulted in the disappearance of signals that were indicative of an isomer, suggesting that the N-H proton may be involved in spatial interactions with the methoxy groups[1].

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will provide information on all 13 carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the methoxy and methyl groups.

IR (Infrared) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the N-H stretch of the indole ring, C-H stretches of the aromatic and methyl groups, the C=O stretch of the ester, and C-O stretches of the methoxy and ester groups.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ would be at m/z 265.

Potential Biological Activity and Applications

While specific biological activity data for this compound is limited, the 5,6,7-trimethoxyindole scaffold is a key pharmacophore in a number of biologically active molecules. Research into derivatives of this core structure has revealed potent anticancer properties, suggesting that the title compound could serve as a valuable intermediate or a lead compound in drug discovery.

Antimitotic and Vascular Disrupting Agents

Several studies have highlighted the potential of 5,6,7-trimethoxyindole derivatives as antimitotic and vascular disrupting agents. These compounds often function by inhibiting tubulin polymerization, a critical process in cell division and the maintenance of cell structure. By disrupting the microtubule dynamics, these agents can arrest the cell cycle in the G2/M phase, leading to apoptosis (programmed cell death) in cancer cells.

Furthermore, some of these derivatives have shown selective activity against the tumor vasculature, acting as vascular disrupting agents (VDAs). VDAs cause a rapid shutdown of blood flow within the tumor, leading to necrosis and tumor regression. The 5,6,7-trimethoxy substitution pattern appears to be a key contributor to this activity.

Conclusion

This compound is a synthetically accessible indole derivative with a substitution pattern that is of high interest for medicinal chemistry. While a complete experimental characterization is not fully available in the public literature, the established synthetic route via the Hemetsberger-Knittel reaction provides a reliable method for its preparation. The known biological activities of closely related 5,6,7-trimethoxyindole derivatives as potent antimitotic and vascular disrupting agents underscore the potential of this compound as a valuable building block or lead structure in the design of novel anticancer therapeutics. Further investigation into the specific biological profile of the title compound is warranted and could lead to the development of new and effective drug candidates.

References

[3] Polak, J., Bąkowicz, J., & Morzyk-Ociepa, B. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(10), 2201. [Link]

[4] de Souza, M. C. B. V., et al. (2023). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 66(7), 5126–5146. [Link]

[5] Annunziata, F., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 27(4), 1426. [Link]

[6] PubChem. (n.d.). 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

[7] Zhao, Y., et al. (2013). Synthesis and structure-activity relationships of N-methyl-5,6,7-trimethoxylindoles as novel antimitotic and vascular disrupting agents. Journal of Medicinal Chemistry, 56(5), 2097-2111. [Link]

[8] Chen, Y.-T., et al. (2023). CuI-mediated synthesis of 1-aryl-5,6,7-trimethoxybenzimidazoles as potent antitubulin agents. RSC Medicinal Chemistry, 14(5), 906-912. [Link]

[1] McDonald, A. (2013). Synthesis and Isolation of 5,6,7-Trimethoxy Indoles for Binding Diverse Functional Groups at the 3-Position of the Indole to. Honors Theses. 111. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. prepchem.com [prepchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and biological evaluation of novel 5,6,7-trimethoxy flavonoid salicylate derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of linear ethyl 9-methoxy-1H-benz[f]indole-2-carboxylate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Bioactivity of Methoxylated and Methylated 1-Hydroxynaphthalene-2-Carboxanilides: Comparative Molecular Surface Analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 5,6,7-Trimethoxy-1H-indole-2-carboxylate (CAS Number: 118292-37-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate, identified by CAS number 118292-37-8, is a polysubstituted indole derivative. While this compound itself has not been extensively studied for its biological activity, its structural features, particularly the trimethoxyphenyl moiety, position it as a valuable synthetic intermediate in the development of pharmacologically active molecules. The indole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets. This guide provides a comprehensive overview of the known properties of this compound, including its synthesis, and discusses its potential applications as a precursor for novel therapeutics, such as combretastatin analogues that function as tubulin polymerization inhibitors.

Chemical Identity and Physicochemical Properties

This compound is a complex organic molecule with the following key identifiers and properties:

| Property | Value | Source |

| CAS Number | 118292-37-8 | N/A |

| Molecular Formula | C₁₃H₁₅NO₅ | [1] |

| Molecular Weight | 265.26 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| Synonyms | 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid methyl ester | N/A |

| Appearance | White or off-white powder or crystalline powder | [2] |

| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. | [2] |

| Melting Point | 152°C - 156°C (for the corresponding carboxylic acid) | [2] |

Synthesis and Purification

The synthesis of this compound can be achieved through the Hemetsberger-Knittel indole synthesis. This methodology involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form the corresponding indole-2-carboxylic ester.

A key publication outlines a high-yield synthesis pathway.[1] The process begins with an aldol condensation between 5,6,7-trimethoxybenzaldehyde and ethyl azidoacetate to produce methyl (Z)-2-azido-3-(3,4,5-trimethoxyphenyl)acrylate (a vinyl azide). Subsequent refluxing of this intermediate in xylenes induces ring closure to form the desired this compound.[1] The reported yield for this cyclization step is as high as 96%.[1]

Experimental Protocol: Synthesis via Hemetsberger-Knittel Methodology [1]

-

Step 1: Aldol Condensation to form Vinyl Azide

-

Dissolve 5,6,7-trimethoxybenzaldehyde and ethyl azidoacetate in a suitable solvent.

-

Initiate the condensation reaction under appropriate conditions to yield methyl (Z)-2-azido-3-(3,4,5-trimethoxyphenyl)acrylate.

-

-

Step 2: Ring Closure to form Indole Ester

-

Dissolve the resulting vinyl azide from Step 1 in xylenes.

-

Reflux the solution to induce thermal cyclization.

-

Monitor the reaction for completion.

-

-

Step 3: Purification

-

Upon completion of the reaction, cool the mixture.

-

The crude product can be purified by recrystallization from warm methanol.[1]

-

4.2. Indole Derivatives as a Class of Tubulin Inhibitors

A growing body of research highlights the potential of various indole derivatives as inhibitors of tubulin polymerization. [2][3][4]These compounds often act at the colchicine binding site and exhibit potent antiproliferative activity against a range of cancer cell lines. The versatility of the indole scaffold allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency and pharmacokinetic properties.

Safety and Handling

Detailed toxicological data for this compound is not available. As with any research chemical with an incomplete toxicological profile, it should be handled with care in a laboratory setting. Standard safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are recommended. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable, synthetically accessible building block for medicinal chemistry and drug discovery. Its key structural feature, the trimethoxy-substituted aromatic ring, makes it an ideal precursor for the synthesis of novel indole-based combretastatin analogues and other potential tubulin polymerization inhibitors. While the direct biological activity of this compound remains to be elucidated, its role as a key intermediate in the synthesis of potent anticancer agents underscores its importance for researchers and scientists in the field of oncology and drug development. Further exploration of derivatives synthesized from this scaffold may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

References

- Patil, S. A., Patil, R., & Miller, D. D. (2012). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Future Medicinal Chemistry, 4(16), 2085-2115.

- Siebert, A., Gensicka, M., Cholewinski, G., & Dzierzbicka, K. (2016). Synthesis of Combretastatin A-4 Analogs and their Biological Activities. Anticancer Agents in Medicinal Chemistry, 16(8), 942-960.

- Singh, P., Kumar, A., & Singh, I. R. (2013). Novel indole-bearing combretastatin analogues as tubulin polymerization inhibitors. BMC Chemistry, 7(1), 22.

- Tang, S., Zhou, Z., Jiang, Z., Zhu, W., & Qiao, D. (2022).

- Sunil, D., & Kamath, P. R. (2016). Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments. Mini-Reviews in Medicinal Chemistry, 16(18), 1464-1481.

-

ResearchGate. (n.d.). Scheme 1: Synthesis of 3-indolecarbaldehyde combretastatin derivatives.... Retrieved from [Link]

- Bhagoji, C., & Havaragi, R. (2023). INDOLE DRUGS (NATURAL/ SYNTHETIC) AS POTENTIAL ANTIDEPRESSANT AGENTS. IIP Series.

- Zhu, Y., Zhao, J., Luo, L., Gao, Y., Bao, H., Li, P., & Zhang, H. (2021). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry, 12(10), 1729-1740.

- Canto, R. F. S., & Bernardi, D. (2017). Indole Alkaloids from Plants as Potential Leads for Antidepressant Drugs: A Mini Review. Frontiers in Pharmacology, 8, 96.

-

ResearchGate. (n.d.). Overview of A) indole alkaloids and therapeutic agents, B) the diverse.... Retrieved from [Link]

- McDonald, A. I., & Graham, C. L. (2013). Synthesis and Isolation of 5,6,7-Trimethoxy Indoles for Binding Diverse Functional Groups at the 3-Position of the Indole to.

- Singh, P., Kumar, A., & Singh, I. R. (2013). Novel indole-bearing combretastatin analogues as tubulin polymerization inhibitors. Chemistry Central Journal, 7, 22.

- Pecnard, S., Hamze, A., Bignon, J., Prost, B., Deroussent, A., Gallego-Yerga, L., Peláez, R., Paik, J. Y., Diederich, M., Alami, M., & Provot, O. (2021). Anticancer properties of indole derivatives as IsoCombretastatin A-4 analogues. European Journal of Medicinal Chemistry, 223, 113665.

Sources

An In-Depth Technical Guide to Methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate: Synthesis, Characterization, and Therapeutic Potential

Introduction: The Strategic Importance of the Polymethoxylated Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and versatile synthetic handles have made it a focal point for the development of novel therapeutic agents across numerous disease areas, including oncology, neurology, and infectious diseases.[2] Within this broad family, methoxy-substituted indoles have garnered significant attention. The strategic placement of electron-donating methoxy groups can profoundly influence the molecule's reactivity, metabolic stability, and, most importantly, its biological activity by enhancing interactions with specific protein targets.[1]

This guide focuses on a particularly compelling derivative: methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate . The dense oxygenation pattern on the benzene ring is not arbitrary; it is a design feature aimed at mimicking the A-ring substitution of potent natural and synthetic tubulin polymerization inhibitors like combretastatin A-4. The 5,6,7-trimethoxy substitution pattern is particularly associated with significant antimitotic and anticancer activities.[3][4] This document provides a comprehensive overview of this molecule, detailing its chemical architecture, a robust synthetic pathway, in-depth structural characterization, and the scientific rationale for its potential as a valuable intermediate in drug discovery.

Chemical Structure and Physicochemical Properties

This compound is a crystalline solid characterized by the core indole bicyclic system, substituted at the 2-position with a methyl carboxylate group and at the 5, 6, and 7 positions of the benzene ring with methoxy groups.

| Property | Value | Source |

| IUPAC Name | This compound | [5] |

| CAS Number | 118292-37-8 | [5] |

| Molecular Formula | C₁₃H₁₅NO₅ | [5] |

| Molecular Weight | 265.27 g/mol | [5] |

| Appearance | White to off-white crystalline powder | Inferred from related compounds |

| Solubility | Soluble in methanol, DMF; sparingly soluble in chloroform; practically insoluble in water. | Inferred from related compounds |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [5] |

Strategic Synthesis: The Hemetsberger-Knittel Reaction

The synthesis of indole-2-carboxylates can be approached through various classical methods, such as the Fischer, Reissert, or Leimgruber-Batcho syntheses.[6] However, for producing highly functionalized indoles from readily available aromatic aldehydes, the Hemetsberger-Knittel indole synthesis offers a reliable and efficient pathway.[7][8] This method involves the thermal decomposition of a substituted α-azidocinnamate ester, which proceeds through a nitrene intermediate to form the indole ring.[7][9] The key advantage of this approach is its predictability and tolerance for various substituents on the aromatic aldehyde, making it ideal for creating a library of analogs for structure-activity relationship (SAR) studies.

The overall synthetic workflow for this compound is a three-step process starting from the commercially available 3,4,5-trimethoxybenzaldehyde.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl (Z)-2-azido-3-(3,4,5-trimethoxyphenyl)acrylate (Vinyl Azide Intermediate)

This step is a base-catalyzed Knoevenagel condensation between an aromatic aldehyde and an active methylene compound (methyl azidoacetate).[8] The choice of a strong base like sodium methoxide is crucial for deprotonating the α-carbon of methyl azidoacetate, forming the nucleophilic enolate which then attacks the aldehyde. The reaction is typically stereospecific, yielding the Z-isomer.[8]

-

Reagents and Equipment:

-

3,4,5-Trimethoxybenzaldehyde (1.0 eq)

-

Methyl azidoacetate (1.1 eq)

-

Sodium methoxide (1.1 eq)

-

Anhydrous Methanol

-

Round-bottom flask with magnetic stirrer, condenser, and nitrogen inlet

-

Ice bath

-

-

Procedure:

-

A solution of sodium methoxide in anhydrous methanol is prepared in a round-bottom flask under a nitrogen atmosphere and cooled to 0 °C in an ice bath.

-

Methyl azidoacetate is added dropwise to the cooled solution, and the mixture is stirred for 15-20 minutes.

-

A solution of 3,4,5-trimethoxybenzaldehyde in anhydrous methanol is added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for 4-6 hours, monitoring by TLC until the starting aldehyde is consumed.

-

Upon completion, the reaction mixture is poured into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction.[10]

-

The resulting precipitate is stirred for approximately 1.5 hours to ensure complete precipitation.[10]

-

The solid product is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the vinyl azide intermediate as a solid. A typical yield for this step is around 86%.[10]

-

Step 2: Synthesis of this compound via Thermal Cyclization

This is the core Hemetsberger reaction. The vinyl azide intermediate undergoes thermolysis in a high-boiling, inert solvent like xylenes. The heat promotes the extrusion of a molecule of nitrogen gas (N₂) to form a highly reactive nitrene intermediate. This nitrene then rapidly undergoes an intramolecular C-H insertion into the ortho-position of the benzene ring, followed by tautomerization to form the stable aromatic indole ring system.[9]

-

Reagents and Equipment:

-

Methyl (Z)-2-azido-3-(3,4,5-trimethoxyphenyl)acrylate (1.0 eq)

-

Xylenes (anhydrous)

-

Round-bottom flask with magnetic stirrer, reflux condenser, and nitrogen inlet

-

Heating mantle

-

-

Procedure:

-

The vinyl azide intermediate is dissolved in anhydrous xylenes in a round-bottom flask under a nitrogen atmosphere.

-

The solution is heated to reflux (approx. 140 °C) and maintained at this temperature. Vigorous nitrogen evolution will be observed at the beginning of the reflux period.

-

The reaction is refluxed for 2-4 hours until nitrogen evolution ceases and TLC analysis indicates the complete consumption of the starting material.

-

The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude oil or solid is the target indole ester. This step is typically high-yielding, often around 96%.[10]

-

Step 3: Purification by Recrystallization

Purification is critical to obtain an analytically pure sample for characterization and biological testing. Recrystallization is an effective method for this compound.

-

Reagents and Equipment:

-

Crude this compound

-

Methanol

-

Erlenmeyer flask, hot plate, filtration apparatus

-

-

Procedure:

-

The crude product is transferred to an Erlenmeyer flask.

-

A minimum amount of warm methanol is added to dissolve the solid completely.[10]

-

The solution is allowed to cool slowly to room temperature, and then placed in an ice bath to promote crystallization.

-

The resulting crystals are collected by vacuum filtration, washed with a small amount of cold methanol, and dried under vacuum.

-

Mechanism of the Hemetsberger-Knittel Reaction

Understanding the reaction mechanism is fundamental to optimizing conditions and predicting outcomes. The thermal cyclization of the vinyl azide is the key transformation.

The reaction is initiated by the thermal decomposition of the vinyl azide, which expels molecular nitrogen to form a vinyl nitrene.[9] This highly reactive species is believed to be in equilibrium with an azirine intermediate.[9] The nitrene then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring. This cyclization is followed by a[11][12]-hydride shift, which re-establishes the aromaticity of the system and yields the final indole product.[13]

Structural Elucidation and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment.

-

Indole NH: A broad singlet typically appearing far downfield (> 8.0 ppm) due to the acidic nature of the proton.

-

Aromatic Protons: A singlet for the H-4 proton on the indole ring, and a singlet for the H-3 proton.

-

Methoxy Protons: Three distinct singlets, each integrating to 3 protons, for the methoxy groups at C5, C6, and C7.

-

Ester Methyl Protons: A sharp singlet integrating to 3 protons for the methyl group of the carboxylate ester.

-

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will corroborate the structure by showing a signal for each unique carbon atom.

-

Carbonyl Carbon: A signal in the downfield region (around 160-170 ppm) corresponding to the ester carbonyl.

-

Aromatic & Heterocyclic Carbons: A series of signals in the 90-150 ppm range corresponding to the carbons of the indole ring system. The carbons bearing methoxy groups (C5, C6, C7) will be significantly shielded.

-

Methoxy Carbons: Three distinct signals in the aliphatic region (typically 55-65 ppm).

-

Ester Methyl Carbon: A signal around 50-55 ppm.

-

Table of Representative Spectroscopic Data: (Based on data for structurally similar indole-2-carboxylates)

| Data Type | Expected Chemical Shifts (δ, ppm) or m/z |

| ¹H NMR (400 MHz, CDCl₃) | ~8.50 (br s, 1H, NH), ~7.10 (s, 1H, H-4), ~7.00 (s, 1H, H-3), ~4.05 (s, 3H, OCH₃), ~3.95 (s, 3H, OCH₃), ~3.90 (s, 3H, OCH₃), ~3.85 (s, 3H, COOCH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | ~162.0 (C=O), ~145.0 (C-7), ~140.0 (C-5), ~138.0 (C-6), ~130.0 (C-7a), ~125.0 (C-2), ~115.0 (C-3a), ~105.0 (C-3), ~100.0 (C-4), ~61.0 (OCH₃), ~60.5 (OCH₃), ~56.0 (OCH₃), ~52.0 (COOCH₃) |

| FT-IR (KBr, cm⁻¹) | ~3300-3400 (N-H stretch), ~2950-3000 (C-H stretch), ~1700-1720 (C=O ester stretch), ~1600 (C=C aromatic stretch), ~1200-1250 (C-O stretch) |

| HRMS (ESI) | Calculated for C₁₃H₁₆NO₅ [M+H]⁺: 266.1023; Found: 266.1025 |

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups. A strong absorption band around 1700-1720 cm⁻¹ is characteristic of the ester carbonyl (C=O) stretch. A broad peak in the region of 3300-3400 cm⁻¹ corresponds to the N-H stretching vibration of the indole ring.[3]

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular formula. The expected [M+H]⁺ ion for C₁₃H₁₅NO₅ would have a mass-to-charge ratio (m/z) of approximately 266.1023, providing definitive evidence of the compound's elemental composition.

Potential Applications in Drug Discovery: A Focus on Oncology

The primary rationale for synthesizing this compound lies in its potential as a scaffold for anticancer agents, specifically those targeting the tubulin-colchicine binding site.

Antitubulin and Antimitotic Activity

Microtubules are dynamic polymers essential for cell division, motility, and intracellular transport.[14] Disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy. The 3,4,5-trimethoxyphenyl motif is a well-known pharmacophore that binds to the colchicine site on β-tubulin, inhibiting its polymerization into microtubules. This leads to mitotic arrest at the G2/M phase of the cell cycle and ultimately induces apoptosis (programmed cell death) in cancer cells.

Research has shown that incorporating the 5,6,7-trimethoxy substitution pattern onto various heterocyclic scaffolds, including indoles and quinazolines, can yield compounds with potent antiproliferative activity.[3][4] These compounds have demonstrated low micromolar and even sub-micromolar IC₅₀ values against a range of human cancer cell lines.[5]

Sources

- 1. tetratek.com.tr [tetratek.com.tr]

- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations [mdpi.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Indoles via Knoevenagel–Hemetsberger reaction sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. libjournals.unca.edu [libjournals.unca.edu]

- 11. EP1829872B1 - Processes for production of indole compounds - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Hemetsberger-Indol-Synthese – Wikipedia [de.wikipedia.org]

- 14. iris.unina.it [iris.unina.it]

A Technical Guide to the Spectroscopic Characterization of Methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate

This technical guide provides an in-depth analysis of the spectroscopic data for methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate, a key intermediate in the synthesis of pharmacologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic properties. The guide emphasizes the rationale behind experimental choices and the interpretation of spectral data, ensuring scientific integrity and providing a comprehensive reference for the characterization of this and related indole derivatives.

Introduction

This compound is a highly substituted indole derivative of significant interest in medicinal chemistry. The indole nucleus is a prevalent scaffold in numerous biologically active compounds, and understanding the precise structure and electronic properties of its derivatives is paramount for rational drug design. Spectroscopic analysis provides the foundational data for confirming the identity, purity, and structure of synthesized molecules. This guide will systematically detail the acquisition and interpretation of the spectroscopic data for the title compound, providing a robust framework for its characterization.

Molecular Structure and Numbering

The structure of this compound, along with the standard IUPAC numbering for the indole ring system, is presented below. This numbering will be used for the assignment of spectroscopic signals throughout this guide.

Caption: Molecular structure and numbering of this compound.

I. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol: ¹H NMR Data Acquisition

Rationale for Experimental Choices:

-

Solvent: Deuterated chloroform (CDCl₃) is a standard solvent for NMR analysis of moderately polar organic compounds like the target molecule due to its excellent solubilizing properties and the presence of a single, well-defined residual solvent peak.[1]

-

Frequency: A 400 MHz spectrometer provides sufficient resolution to distinguish between the different proton signals in this molecule.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of CDCl₃.

-

Instrument Setup: Tune and shim the 400 MHz NMR spectrometer to ensure optimal magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum at room temperature using a standard single-pulse experiment.

-

Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. The residual solvent peak of CDCl₃ (δ ~7.26 ppm) is used as the internal standard for chemical shift referencing.

¹H NMR Spectral Data and Interpretation

The experimental ¹H NMR spectrum of this compound in CDCl₃ at 400 MHz displays the following signals.[2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.88 | s | 1H | N1-H |

| 7.11 | s | 1H | H3 |

| 6.83 | s | 1H | H4 |

| 4.08 | s | 3H | C7-OCH₃ |

| 3.94 | s | 3H | C5-OCH₃ |

| 3.93 | s | 3H | C6-OCH₃ |

| 3.91 | s | 3H | C2-COOCH₃ |

Interpretation of the ¹H NMR Spectrum:

-

Indole Protons:

-

The downfield singlet at δ 8.88 ppm is characteristic of the indole N-H proton, which is often broad due to quadrupole broadening and exchange.[2] Its deshielded nature is due to the anisotropic effect of the aromatic system and its involvement in potential hydrogen bonding.

-

The singlet at δ 7.11 ppm is assigned to the H3 proton. In 2-substituted indoles, the H3 proton typically appears as a singlet.[3]

-

The singlet at δ 6.83 ppm corresponds to the H4 proton, the only proton on the benzene ring.[2] Its upfield shift relative to benzene is due to the electron-donating effect of the three methoxy groups.

-

-

Methoxy and Ester Protons:

-

The four distinct singlets between δ 3.91 and 4.08 ppm are assigned to the protons of the three methoxy groups on the benzene ring and the methyl ester group.[2] The slight differences in their chemical shifts are due to their different electronic and spatial environments. Precise assignment of the individual methoxy groups can be challenging without further 2D NMR experiments (e.g., NOESY).

-

Caption: Workflow for ¹H NMR analysis.

II. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the lack of directly published experimental data for the title compound, the following is a predicted spectrum based on known chemical shift effects of substituents on the indole ring.

Experimental Protocol: ¹³C NMR Data Acquisition

Rationale for Experimental Choices:

-

Solvent: CDCl₃ is used for consistency with the ¹H NMR analysis.

-

Frequency: A 100 MHz or 125 MHz spectrometer is typically used in conjunction with a 400 or 500 MHz ¹H spectrometer, respectively, and provides excellent signal dispersion.

-

Technique: A proton-decoupled ¹³C NMR experiment is standard for simplifying the spectrum to a series of singlets, one for each unique carbon atom. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are invaluable for distinguishing between CH, CH₂, and CH₃ groups and quaternary carbons.[4]

Step-by-Step Methodology:

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument Setup: Tune the spectrometer to the ¹³C frequency.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. Subsequently, acquire DEPT-90 and DEPT-135 spectra to aid in signal assignment.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, using the CDCl₃ solvent signal (δ ~77.16 ppm) as the internal reference.

Predicted ¹³C NMR Spectral Data and Interpretation

The predicted ¹³C NMR chemical shifts for this compound are tabulated below. These predictions are based on the analysis of related indole derivatives.[5][6]

| Predicted Chemical Shift (δ) ppm | Carbon Assignment |

| 161.5 | C2-C =O |

| 145.0 - 155.0 | C5, C6, C7 |

| 130.0 - 135.0 | C7a |

| 125.0 - 130.0 | C2 |

| 115.0 - 120.0 | C3a |

| 100.0 - 105.0 | C3 |

| 95.0 - 100.0 | C4 |

| 60.0 - 62.0 | C5, C6, C7 -OCH₃ |

| 52.0 | C2-COO CH₃ |

Interpretation of the Predicted ¹³C NMR Spectrum:

-

Carbonyl and Aromatic Carbons:

-

The ester carbonyl carbon is expected to be the most downfield signal, around δ 161.5 ppm .

-

The carbons bearing the methoxy groups (C5, C6, and C7) will be significantly deshielded and are predicted to appear in the range of δ 145.0-155.0 ppm .

-

The other quaternary carbons (C2, C3a, and C7a) and the protonated aromatic carbons (C3 and C4) are expected in the aromatic region between δ 95.0 and 135.0 ppm . The electron-donating methoxy groups will shield the ring carbons, shifting them upfield compared to unsubstituted indole.

-

-

Aliphatic Carbons:

-

The three methoxy carbons are predicted to resonate in the δ 60.0-62.0 ppm region.

-

The methyl ester carbon is expected around δ 52.0 ppm .

-

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: Mass Spectrometry Data Acquisition

Rationale for Experimental Choices:

-

Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for polar, non-volatile compounds, minimizing fragmentation and typically showing a strong molecular ion peak. Electron ionization (EI) is a higher-energy technique that induces more fragmentation, providing valuable structural information.[7]

-

Analyzer: A time-of-flight (TOF) or quadrupole analyzer can provide accurate mass measurements.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer.

-

ESI-MS: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

EI-MS: Introduce the sample via a direct insertion probe or GC inlet and acquire the spectrum.

-

-

Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern.

Predicted Mass Spectrum and Fragmentation

Expected Molecular Ion:

-

Molecular Formula: C₁₃H₁₅NO₅

-

Molecular Weight: 265.26 g/mol

-

ESI-MS (positive mode): The base peak is expected to be the protonated molecule [M+H]⁺ at m/z 266.1 .[8]

-

EI-MS: The molecular ion peak [M]⁺ should be observed at m/z 265.1 .

Predicted Fragmentation Pattern (EI-MS):

The fragmentation of indole esters under EI conditions often involves the loss of the ester group and fragmentation of the indole ring.

-

Loss of the methoxycarbonyl radical: [M - •COOCH₃]⁺ at m/z 206.

-

Loss of methanol from the ester: [M - CH₃OH]⁺ at m/z 233.

-

Loss of a methyl radical from a methoxy group: [M - •CH₃]⁺ at m/z 250.

Caption: Predicted EI-MS fragmentation pathways.

IV. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

Rationale for Experimental Choices:

-

Technique: Attenuated Total Reflectance (ATR) is a common and convenient method for acquiring IR spectra of solid samples, requiring minimal sample preparation.

Step-by-Step Methodology:

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Collect the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Predicted IR Spectral Data and Interpretation

The predicted characteristic IR absorption bands for this compound are listed below.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300 | N-H stretch |

| 2950-2850 | C-H stretch (aliphatic) |

| ~1700 | C=O stretch (ester) |

| 1600-1450 | C=C stretch (aromatic) |

| 1250-1000 | C-O stretch (ether) |

Interpretation of the Predicted IR Spectrum:

-

A broad absorption band around 3300 cm⁻¹ is expected for the N-H stretching vibration of the indole ring.[9]

-

Absorptions in the 2950-2850 cm⁻¹ region will be due to the C-H stretching of the methoxy and methyl ester groups.

-

A strong, sharp absorption band around 1700 cm⁻¹ is characteristic of the ester carbonyl (C=O) stretch.

-

Bands in the 1600-1450 cm⁻¹ region are due to the C=C stretching vibrations of the aromatic indole ring.

-

Strong absorptions in the 1250-1000 cm⁻¹ region will correspond to the C-O stretching vibrations of the ester and the three ether functional groups.

Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic characterization of this compound. The experimental ¹H NMR data confirms the structure of the synthesized molecule, and the predicted ¹³C NMR, MS, and IR data provide a robust framework for its further characterization. The detailed protocols and interpretations presented herein serve as a valuable resource for scientists working with this and related indole derivatives, ensuring accurate and reliable structural elucidation.

References

-

McDonald, A. (2014). Synthesis and Isolation of 5,6,7-Trimethoxy Indoles for Binding Diverse Functional Groups at the 3-Position of the Indole to Combretastatin A-4. Western Washington University. [Link]

-

Mamone, M., Gentile, G., Dosso, J., Prato, M., & Filippini, G. (2023). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journal of Organic Chemistry, 19, 575–581. [Link]

-

Polak, J., Bąkowicz, J., & Morzyk-Ociepa, B. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(10), 2201. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]

-

Di Micco, S., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 27(5), 1509. [Link]

-

PubChem. (n.d.). Methyl 1H-indole-2-carboxylate. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C13H15NO5). Retrieved from [Link]

-

NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. Retrieved from [Link]

-

PubChem. (n.d.). 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid. Retrieved from [Link]

-

Polak, J., Bąkowicz, J., & Morzyk-Ociepa, B. (2024). Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(10), 2201. [Link]

-

SpectraBase. (n.d.). methyl 1H-indole-2-carboxylate. Retrieved from [Link]

-

Al-Hadedi, A. A. M., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 28(9), 3704. [Link]

-

Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. [Link]

-

Hinman, R. L., & Whipple, E. B. (1962). The N-H Proton Magnetic Resonance of Indoles. Journal of the American Chemical Society, 84(13), 2534–2539. [Link]

-

PubChem. (n.d.). 1H-Indole-2-carboxylic acid, 5-methoxy-, methyl ester. Retrieved from [Link]

-

Li, Y., et al. (2012). Iodine-mediated regioselective C2-amination of indoles and a concise total synthesis of (±)-folicanthine. Chemical Communications, 48(18), 2343-2345. [Link]

-

Julian, P. L., & Pikl, J. (1935). Synthesis of 5,6-Dimethoxyindoles and 5,6-Dimethoxyoxindoles. A New Synthesis of Indoles. Journal of the American Chemical Society, 57(3), 560–562. [Link]

-

Di Micco, S., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 27(5), 1509. [Link]

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

- 1. libjournals.unca.edu [libjournals.unca.edu]

- 2. 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid | C12H13NO5 | CID 821052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tetratek.com.tr [tetratek.com.tr]

- 4. mdpi.com [mdpi.com]

- 5. Methyl indole-2-carboxylate(1202-04-6) 13C NMR spectrum [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. PubChemLite - this compound (C13H15NO5) [pubchemlite.lcsb.uni.lu]

- 8. mdpi.com [mdpi.com]

- 9. 5-Methoxy-7-methyl-1H-indole-2-carboxylic Acid|CAS 383132-41-0 [benchchem.com]

Mastering Solubility: A Technical Guide to Methyl 5,6,7-Trimethoxy-1H-indole-2-carboxylate in Organic Solvents

Introduction: The Critical Role of Solubility in Advancing Pharmaceutical Research

In the realm of drug discovery and development, the solubility of a chemical entity is a cornerstone property that dictates its path from the laboratory to clinical application.[1][2][3] Poor solubility can impede formulation, reduce bioavailability, and ultimately lead to the failure of promising therapeutic candidates.[4][5] Methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate, a substituted indole, represents a class of compounds of significant interest in medicinal chemistry. Understanding its behavior in various organic solvents is paramount for its synthesis, purification, formulation, and analytical characterization.

This in-depth technical guide provides a comprehensive framework for approaching the solubility of this compound. We will delve into the theoretical principles that govern its solubility, provide detailed, field-proven experimental protocols for its quantitative determination, and present a logical workflow for researchers and drug development professionals. This guide is designed not as a rigid set of instructions, but as a self-validating system to empower scientists to make informed decisions in their experimental designs.

Part 1: Theoretical Framework for Predicting Solubility

Before embarking on experimental work, a theoretical analysis of the molecule's structure can provide valuable insights into its likely solubility in different classes of organic solvents. The principle of "like dissolves like" serves as a fundamental guideline: a solute will dissolve best in a solvent that has a similar polarity.[6]

Molecular Structure Analysis

The structure of this compound reveals several key features that influence its solubility:

-

Indole Ring System: The bicyclic indole core is a moderately polar aromatic system.

-

Trimethoxy Substitution: The three methoxy (-OCH₃) groups on the benzene ring are electron-donating and contribute to the molecule's polarity.

-

Methyl Ester Group: The methyl ester (-COOCH₃) group is a polar functional group capable of acting as a hydrogen bond acceptor.

-

N-H Group: The indole nitrogen contains a hydrogen atom that can act as a hydrogen bond donor.

Based on these features, we can predict that this compound will exhibit favorable solubility in polar aprotic and polar protic solvents. Its solubility in nonpolar solvents is expected to be limited. A related compound, 5,6,7-trimethoxy-1H-indole-2-carboxylic acid, is reported to be very soluble in N,N-Dimethylformamide (DMF), soluble in methanol, sparingly soluble in glacial acetic acid, very slightly soluble in chloroform, and practically insoluble in water.[7] While this provides a useful starting point, the presence of the methyl ester in our target compound instead of a carboxylic acid will alter its solubility profile.

Hansen Solubility Parameters (HSP): A More Quantitative Approach

For a more refined prediction, Hansen Solubility Parameters (HSP) offer a powerful tool.[8][9] HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[10] The principle states that substances with similar HSP values are likely to be miscible.

Caption: Workflow for predicting solubility using Hansen Solubility Parameters (HSP).

Part 2: Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination remains the gold standard for accurate solubility data. The following protocols are designed to be robust and provide reliable, quantitative results.

Isothermal Saturation Method (Gravimetric Analysis)

This method directly measures the mass of the solute dissolved in a known volume of solvent at a constant temperature to determine the saturation solubility.[11]

Protocol:

-

Preparation: Add an excess of this compound to a series of vials, each containing a different organic solvent of interest. An excess is ensured when undissolved solid remains visible after equilibration.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or stirrer (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature until the excess solid has settled.

-

Sampling: Carefully withdraw a known volume of the supernatant using a pre-weighed, airtight syringe fitted with a filter (to prevent transfer of solid particles).

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.

-

Quantification: Once the solvent is fully evaporated, weigh the vial containing the dried solute. The difference in weight gives the mass of the dissolved compound.

-

Calculation: Calculate the solubility in mg/mL or other desired units.

Caption: Step-by-step workflow for the Isothermal Saturation method.

Spectrophotometric Method

This method is particularly useful for compounds with a strong chromophore and can be more rapid than the gravimetric method. It relies on Beer-Lambert Law, where absorbance is directly proportional to concentration.

Protocol:

-

Determine λmax: Prepare a dilute solution of the compound in the solvent of interest and scan its UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).

-

Create a Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax and plot absorbance versus concentration to create a calibration curve.

-

Prepare Saturated Solution: Follow steps 1 and 2 from the Isothermal Saturation Method to prepare a saturated solution at a constant temperature.

-

Sample and Dilute: After equilibration, filter the supernatant. Accurately dilute a known volume of the filtered supernatant with the same solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure Absorbance: Measure the absorbance of the diluted solution at the λmax.

-

Calculate Solubility: Use the equation from the calibration curve to determine the concentration of the diluted solution. Multiply this by the dilution factor to find the concentration of the original saturated solution, which represents the solubility.[11]

Part 3: Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear and concise table for easy comparison.

Table 1: Predicted and Experimental Solubility of this compound at 25°C

| Organic Solvent | Solvent Class | Predicted Solubility (Qualitative) | Experimental Solubility (mg/mL) |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | To be determined |

| Methanol | Polar Protic | High | To be determined |

| Acetone | Polar Aprotic | Moderate | To be determined |

| Ethyl Acetate | Moderately Polar | Moderate | To be determined |

| Dichloromethane | Nonpolar | Low | To be determined |

| Toluene | Nonpolar | Low | To be determined |

| Hexanes | Nonpolar | Very Low | To be determined |

Note: The predicted solubility is based on the structural analysis and the known solubility of the corresponding carboxylic acid.

Conclusion

This guide provides a robust framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical predictions with rigorous experimental protocols, researchers can generate the high-quality data necessary to advance their work in chemical synthesis, purification, and drug formulation. The methodologies described herein are designed to be adaptable and to provide a self-validating system for obtaining accurate and reproducible solubility data, a critical parameter in the successful development of new chemical entities.

References

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]

-

Wikipedia. (2023). Hansen solubility parameter. [Link]

-

Digital Commons @ University of Georgia. (2014). Synthesis and Isolation of 5,6,7-Trimethoxy Indoles for Binding Diverse Functional Groups at the 3-Position of the Indole to. [Link]

-

Hansen Solubility. (n.d.). Hansen Solubility Parameters. [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions. [Link]

-

Biomedical and Pharmacology Journal. (2020). The Importance of Solubility for New Drug Molecules. [Link]

-

Academian. (n.d.). Drug Solubility: Significance and symbolism. [Link]

-

Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

PubMed. (2012). Drug solubility: importance and enhancement techniques. [Link]

-

ResearchGate. (2012). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. [Link]

-

National Institutes of Health. (2012). Drug Solubility: Importance and Enhancement Techniques. [Link]

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. [Link]

-

American Coatings Association. (2019). Hansen Solubility Parameters (HSP): 1—Introduction. [Link]

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. wisdomlib.org [wisdomlib.org]

- 3. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ucd.ie [ucd.ie]

- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.ws [chem.ws]

- 7. echemi.com [echemi.com]

- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 10. paint.org [paint.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

The Indole-2-Carboxylate Scaffold: A Journey Through a Century of Synthetic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole ring system is a cornerstone of heterocyclic chemistry, forming the structural core of a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Among its many derivatives, the indole-2-carboxylate moiety stands out as a particularly valuable building block, serving as a critical intermediate in the synthesis of complex bioactive molecules, including antiviral agents, enzyme inhibitors, and antitumor drugs.[2][3][4] The journey to synthesize this specific scaffold is a compelling narrative of chemical ingenuity, evolving from harsh, classical name reactions to elegant and highly efficient transition-metal-catalyzed methodologies. This guide provides a comprehensive exploration of the discovery and historical development of indole-2-carboxylate synthesis, offering field-proven insights, detailed mechanistic discussions, and practical experimental protocols for the modern researcher.

Chapter 1: The Classical Foundations: Forging the Scaffold with Stoichiometric Reagents

The late 19th and early 20th centuries laid the groundwork for indole synthesis, establishing robust, albeit often demanding, methods that remain relevant today. These foundational reactions provided the first reliable pathways to the indole-2-carboxylate core.

The Reissert Indole Synthesis (1897): A Direct Approach from Nitroaromatics

Discovered by Arnold Reissert, this method offers a direct route to indole-2-carboxylic acids from readily available ortho-nitrotoluenes.[5] The synthesis is a two-stage process: a base-catalyzed condensation followed by a reductive cyclization.

Causality and Mechanism:

The reaction's ingenuity lies in using the electron-withdrawing nitro group to activate the adjacent methyl group's protons, rendering them sufficiently acidic for deprotonation by a strong base like potassium or sodium ethoxide.[5][6] This carbanion then attacks diethyl oxalate in a Claisen condensation to form an ethyl o-nitrophenylpyruvate intermediate.[6][7] The subsequent and crucial step is the reductive cyclization of this pyruvate derivative. A reducing agent, classically zinc in acetic acid, simultaneously reduces the nitro group to an amine and facilitates the intramolecular cyclization of the newly formed aniline onto the adjacent ketone, followed by dehydration to yield the aromatic indole-2-carboxylic acid.[5][6][8] The resulting acid can be decarboxylated upon heating to yield the parent indole if desired.[5]

Figure 1: Workflow of the Reissert Indole Synthesis.

Field Insights & Limitations: The choice of base is critical; potassium ethoxide has been shown to give superior results compared to sodium ethoxide.[5][6] While direct, the Reissert synthesis often requires harsh conditions and the scope can be limited by the availability of substituted o-nitrotoluenes. The strongly acidic and reductive conditions may not be compatible with sensitive functional groups on the aromatic ring.

Protocol: Reissert Synthesis of Indole-2-Carboxylic Acid [5][6]

-

Condensation: To a solution of potassium ethoxide in absolute ethanol, add o-nitrotoluene followed by the dropwise addition of diethyl oxalate at a controlled temperature (e.g., 10-20°C).

-

Stir the resulting mixture at room temperature for several hours until the condensation is complete (monitored by TLC).

-

Pour the reaction mixture into ice water and acidify to precipitate the crude ethyl o-nitrophenylpyruvate.

-

Reductive Cyclization: Suspend the crude pyruvate in glacial acetic acid. Add zinc dust portion-wise while monitoring the exothermic reaction, maintaining a temperature below 100°C.

-

After the addition is complete, heat the mixture at reflux for 1-2 hours.

-

Cool the reaction, filter off the excess zinc, and pour the filtrate into a large volume of water.

-

The precipitated indole-2-carboxylic acid is collected by filtration, washed with water, and can be purified by recrystallization.

The Fischer Indole Synthesis (1883): A Versatile Classic Adapted

The Fischer indole synthesis, discovered by Emil Fischer, is arguably the most famous and widely used method for indole construction.[9][10] While it typically generates indoles substituted at the 2 and/or 3 positions, it can be strategically employed to produce indole-2-carboxylates by using a pyruvic acid derivative as the carbonyl component.[11][12]

Causality and Mechanism:

The synthesis begins with the acid-catalyzed condensation of a (substituted) phenylhydrazine with an α-keto acid, such as pyruvic acid, to form a phenylhydrazone.[9][12] This intermediate is the linchpin of the reaction. The key mechanistic steps are:

-

Tautomerization: The phenylhydrazone tautomerizes to its enamine (or 'ene-hydrazine') form.

-

[13][13]-Sigmatropic Rearrangement: This is the crucial bond-forming step. The enamine undergoes a concerted, pericyclic[13][13]-sigmatropic rearrangement (akin to a Claisen or Cope rearrangement) to form a di-imine intermediate, transiently breaking the aromaticity of the benzene ring.[9][14]

-

Rearomatization & Cyclization: The intermediate quickly rearomatizes. The newly formed aniline-like nitrogen then attacks one of the imine carbons in an intramolecular cyclization.

-

Elimination: The resulting cyclic aminal eliminates a molecule of ammonia under the acidic conditions to generate the final, energetically favorable aromatic indole ring.[9]

Figure 2: Key stages of the Fischer Indole Synthesis for 2-carboxylates.

Field Insights & Limitations: A wide range of Brønsted and Lewis acids can catalyze the reaction, including HCl, H₂SO₄, polyphosphoric acid (PPA), and ZnCl₂.[9] The choice of acid can significantly impact the yield and cleanliness of the reaction. A major advantage of the Fischer synthesis is its broad applicability to a wide variety of substituted phenylhydrazines and carbonyl partners. However, the often strongly acidic and high-temperature conditions can be a drawback for substrates with sensitive functionalities.

Chapter 2: Mid-Century Innovations: Exploring New Reactive Intermediates

As synthetic chemistry matured, new methods emerged that exploited different types of reactive intermediates, moving beyond the classical condensation and rearrangement pathways.

The Hemetsberger-Knittel Synthesis (1972): A Thermal Route via Nitrenes

The Hemetsberger synthesis provides a unique thermal pathway to indole-2-carboxylic esters.[13] It involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester, which is typically prepared via a Knoevenagel or aldol-type condensation between an aryl aldehyde and an α-azidoacetate.[15][16]

Causality and Mechanism: